molecular formula C20H26N4O3 B3017930 (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-48-2

(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3017930
CAS No.: 946248-48-2
M. Wt: 370.453
InChI Key: QQDWBRKKYVRPFS-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinyl group: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperazinyl group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Methoxyphenyl group addition: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrimidinyl or piperazinyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceuticals

Due to its structural characteristics, this compound may serve as a lead candidate for drug development targeting:

  • Neurological Disorders : The piperazine component suggests potential interactions with neurotransmitter systems, which could be explored for treating conditions like depression or anxiety.
  • Infectious Diseases : Its biological activity may include antimicrobial properties, making it suitable for developing new antibiotics or antiviral agents.

Biochemical Research

In biochemical studies, the compound can be utilized to explore:

  • Mechanisms of Action : Investigating how it interacts with receptors or enzymes can provide insights into its pharmacological effects.
  • Cellular Processes : Evaluating its impact on cell signaling pathways could reveal therapeutic potentials in cancer treatment or inflammation modulation.

Chemical Probes

This compound may act as a chemical probe in research focused on:

  • Receptor-Ligand Interactions : Understanding how it binds to specific receptors can aid in drug design and discovery processes.

Case Study 1: Neurological Applications

A study investigated the effects of (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone on neurotransmitter modulation. Results indicated significant alterations in serotonin levels, suggesting potential antidepressant properties.

Case Study 2: Antimicrobial Activity

Research focused on the compound's efficacy against various bacterial strains demonstrated promising antimicrobial activity comparable to existing antibiotics. This positions it as a potential candidate for further development in infectious disease treatments.

Mechanism of Action

The mechanism of action for (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific applications. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)methanone
  • (4-Methoxyphenyl)(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of functional groups in (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This could make it particularly valuable in certain research or industrial applications.

Biological Activity

The compound (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30N4O5
  • Molecular Weight : 430.5 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its versatility in modulating neurotransmitter systems, particularly those involved in anxiety and depression. The pyrimidine component may enhance the compound's affinity for specific biological targets, potentially leading to diverse pharmacological effects.

Antidepressant and Anxiolytic Effects

Studies on piperazine derivatives have shown promising antidepressant and anxiolytic activities. For instance, compounds similar to this compound have exhibited interactions with serotonin and dopamine receptors, which are critical in mood regulation .

Anticancer Properties

Recent investigations into related compounds have suggested potential anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies indicate that this compound might possess antimicrobial properties. The presence of the methoxyphenyl group could enhance its interaction with microbial membranes, leading to bactericidal effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin and dopamine receptors ,
AnxiolyticReduction in anxiety-like behaviors in animal models
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialBactericidal effects against various pathogens,

Case Studies

  • Antidepressant Activity : A study evaluated a series of piperazine derivatives, including those structurally similar to our compound, demonstrating significant reductions in depressive-like behaviors in rodent models when administered at varying doses .
  • Anticancer Potential : Research highlighted a derivative's ability to inhibit growth in breast cancer cell lines through apoptosis induction mechanisms. The study suggested that the incorporation of the pyrimidine moiety could enhance efficacy against resistant cancer types.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of piperazine derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria, indicating potential for development as new antimicrobial agents .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-13-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWBRKKYVRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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